N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896326-77-5
Cat. No.: VC4487706
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896326-77-5 |
|---|---|
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.37 |
| IUPAC Name | N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21) |
| Standard InChI Key | BAWZGUKBUNMPPY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Introduction
N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a complex organic compound classified as a heterocyclic compound due to its ring structure containing nitrogen and sulfur atoms. It also belongs to the thioamide class, characterized by a sulfur atom bonded to a carbonyl group. This compound is of interest in scientific research due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis
The synthesis of N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a] triazine core. This core is then modified to introduce the thioamide and 3-methoxyphenyl groups. The exact synthesis protocol may vary depending on the availability of starting materials and the desired yield.
Chemical Reactions
This compound can participate in various chemical reactions, including:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic/basic medium |
| Reduction | Sodium borohydride | Methanol/ethanol |
| Substitution | Sodium methoxide (nucleophilic) | Varies based on substrate |
Mechanism of Action and Applications
The mechanism of action for N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide involves interaction with biological targets such as enzymes and receptors. This interaction can lead to potential applications in drug development, particularly in areas where enzyme inhibition is crucial.
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